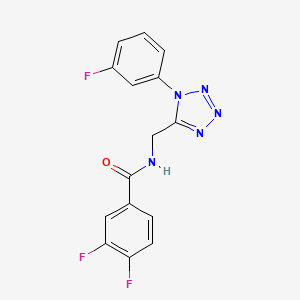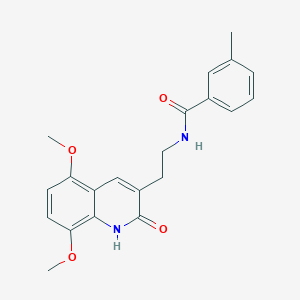
2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride is a chemical compound with the molecular formula C₁₃H₁₄Cl₂N₂. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 2-position, a methyl group at the 5-position, and a pyridin-3-ylmethyl group at the nitrogen atom. This compound is often used in various chemical research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-chloro-5-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The resulting amine is alkylated with pyridin-3-ylmethyl chloride to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-5-methylaniline: A precursor in the synthesis of the target compound.
N-(pyridin-3-ylmethyl)aniline: Lacks the chlorine and methyl substitutions.
2-chloro-N-(pyridin-3-ylmethyl)aniline: Similar structure but without the methyl group.
Uniqueness
2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride is unique due to the specific combination of substituents on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2.ClH/c1-10-4-5-12(14)13(7-10)16-9-11-3-2-6-15-8-11;/h2-8,16H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVQICNOBQRWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
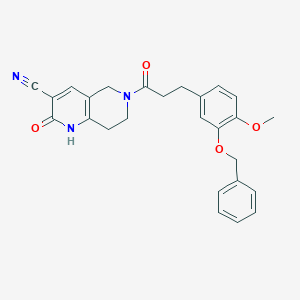
![N-methyl-2-(methylsulfanyl)-N-[(2-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2463084.png)



![Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2463089.png)

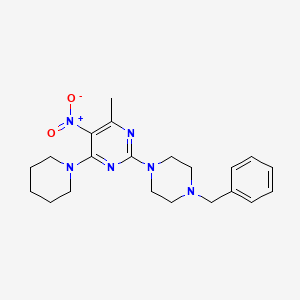
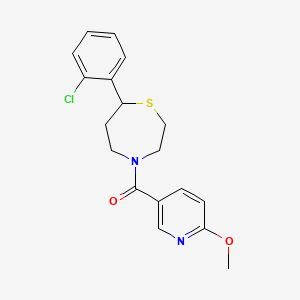
![Tert-butyl N-[2-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2463097.png)

![tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2463102.png)
